1-(3-Bromophenyl)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPSUGBBTPJBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853945-53-6 | |
| Record name | 853945-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 3 Bromophenyl Naphthalene and Derivatives
Direct Synthetic Routes
The direct formation of the aryl-aryl bond between a naphthalene (B1677914) unit and a 3-bromophenyl group is most effectively accomplished through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Grignard reaction.
Precursor Selection and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)naphthalene can be strategically approached from two primary disconnection points, leading to the selection of appropriate precursors for cross-coupling reactions.
Suzuki-Miyaura Coupling: This versatile and widely used method involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, two main precursor pairings are viable:
Route A: 1-Naphthaleneboronic acid and 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene.
Route B: 3-Bromophenylboronic acid and 1-bromonaphthalene (B1665260) or 1-iodonaphthalene.
1-Naphthaleneboronic acid is a commercially available, off-white to pink beige powder, soluble in methanol (B129727) but insoluble in water. chemicalbook.com It serves as a key intermediate in the synthesis of various pharmaceuticals and organic materials. ontosight.ai The synthesis of arylboronic acids can be achieved through the reaction of a Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by hydrolysis. ontosight.aigoogle.com
The reaction is typically carried out in a solvent mixture, such as dioxane, at temperatures ranging from room temperature to 80°C. beilstein-journals.org A base, like sodium acetate (B1210297) or potassium carbonate, is essential for the activation of the boronic acid. mdpi.comorganic-chemistry.org
Grignard Reaction: This classic organometallic reaction involves the coupling of a Grignard reagent (an organomagnesium halide) with an organohalide, often catalyzed by a palladium or nickel complex (Kumada coupling). The precursor options are:
Route C: 1-Naphthylmagnesium bromide and 3-bromophenyl halide.
Route D: 3-Bromophenylmagnesium bromide and 1-bromonaphthalene.
Grignard reagents are prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. testbook.com For instance, 1-bromonaphthalene can be used to prepare the corresponding Grignard reagent. google.com The subsequent cross-coupling with a 3-bromophenyl halide would be catalyzed by a suitable palladium complex. rsc.org
| Reaction Type | Naphthalene Precursor | Bromophenyl Precursor | Key Reagents |
| Suzuki-Miyaura | 1-Naphthaleneboronic acid | 1-Bromo-3-halobenzene | Pd catalyst, Base |
| Suzuki-Miyaura | 1-Halonaphthalene | 3-Bromophenylboronic acid | Pd catalyst, Base |
| Grignard (Kumada) | 1-Naphthylmagnesium halide | 3-Bromophenyl halide | Mg, Pd/Ni catalyst |
| Grignard (Kumada) | 1-Halonaphthalene | 3-Bromophenylmagnesium halide | Mg, Pd/Ni catalyst |
Catalytic Systems Employed in Synthesis
The success of these cross-coupling reactions hinges on the selection of an appropriate catalytic system. Palladium catalysts are the most extensively used for both Suzuki-Miyaura and Grignard cross-coupling reactions due to their high efficiency and functional group tolerance. beilstein-journals.orgrsc.org
A typical palladium catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The choice of ligand for the palladium center is crucial and can significantly influence the reaction's efficiency. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or bulky, electron-rich phosphines like Xantphos, are commonly employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. nih.govorganic-chemistry.org For some Suzuki reactions, N-heterocyclic carbene (NHC) palladium complexes have also proven to be effective catalysts. beilstein-journals.org
In some instances, nickel catalysts can also be used for Grignard cross-coupling reactions, offering a more cost-effective alternative to palladium.
Optimization of Reaction Parameters
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.
Solvent: The choice of solvent is critical. For Suzuki reactions, ethereal solvents like dioxane or a mixture of toluene (B28343) and water are common. beilstein-journals.org For Grignard reactions, anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are necessary to ensure the stability of the Grignard reagent. walisongo.ac.id
Temperature: The reaction temperature can vary depending on the reactivity of the substrates and the catalyst system. Suzuki couplings can often be performed at room temperature or with moderate heating (e.g., 80°C). beilstein-journals.org Grignard reagent formation may require refluxing, while the subsequent coupling step can often be performed at lower temperatures. walisongo.ac.id
Base (for Suzuki-Miyaura): The choice and amount of base are crucial. Common bases include potassium carbonate, sodium acetate, and potassium phosphate. mdpi.comorganic-chemistry.orgethz.ch The base activates the boronic acid for transmetalation.
Catalyst Loading: Typically, a low catalyst loading (e.g., 1-5 mol%) is sufficient to achieve high conversion. beilstein-journals.org
Synthesis of Related Naphthalene-Bromophenyl Systems
The synthetic principles for creating a naphthalene-bromophenyl linkage can be extended to more complex molecular architectures, such as chalcones and spirodienones.
Naphthalene-Chalcone Derivatives featuring Bromophenyl Moieties
Chalcones, characterized by an α,β-unsaturated ketone core, are valuable intermediates in the synthesis of various heterocyclic compounds. Naphthalene-chalcone derivatives containing a bromophenyl group can be synthesized through a Claisen-Schmidt condensation reaction.
This reaction typically involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. To synthesize a naphthalene-chalcone with a bromophenyl moiety, two main strategies can be employed:
Condensation of a naphthaldehyde with a bromoacetophenone: For example, the reaction of 1-naphthaldehyde (B104281) with 4-bromoacetophenone.
Condensation of a bromobenzaldehyde with a naphthyl ketone.
A study reported the synthesis of (E)-1-(4-Bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one. thieme-connect.com This synthesis highlights the straightforward nature of the Claisen-Schmidt condensation for preparing these types of compounds. The presence of the bromo-substituted A-ring and the naphthalene B-ring are noted to influence the properties of the resulting chalcone (B49325). thieme-connect.com
| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Resulting Chalcone Structure |
| 4-Bromoacetophenone | 1-Naphthaldehyde | 1-(4-Bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one |
| 1-Acetylnaphthalene | 4-Bromobenzaldehyde | 1-(Naphthalen-1-yl)-3-(4-bromophenyl)prop-2-en-1-one |
Naphthalene-Substituted Triazole Spirodienones with Bromine Substitution
More intricate molecular frameworks incorporating the naphthalene-bromophenyl motif include naphthalene-substituted triazole spirodienones. The synthesis of these complex molecules involves a multi-step sequence.
Research has described the synthesis of a series of novel naphthalene-substituted triazole spirodienones. walisongo.ac.idCurrent time information in Bangalore, IN. While not all derivatives contained a bromophenyl group, the general synthetic strategy is applicable. The synthesis typically begins with the formation of a substituted 1,2,4-triazole (B32235) ring. This can be achieved through the cyclization of N-cyanoimidates, which are themselves prepared from an appropriate aldehyde. Current time information in Bangalore, IN.
The naphthalene moiety can be introduced as a substituent on the triazole ring. For derivatives containing a bromophenyl group, this would likely involve using a bromophenyl-substituted precursor in the triazole synthesis. The final spirodienone structure is then formed through an oxidative amination reaction. Current time information in Bangalore, IN.
For example, a synthetic pathway could involve the preparation of a triazole intermediate such as 1-(4-chlorophenyl)-3-(naphthalen-2-yl)-1H-1,2,4-triazol-5-amine, as has been reported. Current time information in Bangalore, IN. A similar strategy could be envisioned starting with a bromo-substituted phenylhydrazine (B124118) to incorporate the desired bromophenyl moiety.
Azo Dyes with Bromophenyl-Naphthalene Structures
Azo dyes incorporating bromophenyl and naphthalene moieties are synthesized through a well-established two-step diazotization-coupling reaction. unb.canih.gov This process begins with the diazotization of a primary aromatic amine, which is then reacted with a suitable coupling component, such as a phenol (B47542) or another electron-rich aromatic system, to form the characteristic azo (–N=N–) bond. nih.gov
The general synthetic pathway involves dissolving a substituted aniline (B41778) derivative in an acidic solution, followed by treatment with sodium nitrite (B80452) to form the diazonium salt. unb.caresearchgate.net This intermediate is then coupled with a naphthalene-based compound. For instance, a series of naphtholic azo dyes can be synthesized by coupling various diazotized aniline derivatives with 2-naphthol. researchgate.net
A specific example includes the synthesis of compounds like 3-(2-(4-Bromophenyl)hydrazono)-2,4-chromandione, where a bromophenyl diazonium salt is coupled with a chromone (B188151) derivative. sapub.org More complex structures, such as [1-((aryl benzylideneamino)(aryl phenyl) methyl)-6-bromo-3-(4-nitrophenyl) diazenyl) naphthalene-2-ol], have also been prepared, demonstrating the versatility of this method in creating intricate molecules that feature both the bromo and naphthalene substructures within a larger azo dye framework. researchgate.net
Schiff Bases Incorporating Bromophenyl and Naphthalene Units
Schiff bases, characterized by the azomethine or imine (–C=N–) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scholarsresearchlibrary.com The synthesis of derivatives containing both bromophenyl and naphthalene units follows this general principle, offering a straightforward route to these compounds.
A representative synthesis involves the reaction of 1-acetylnaphthalene with 4-bromoaniline (B143363). scholarsresearchlibrary.com In this procedure, equimolar amounts of the ketone and the aniline derivative are refluxed in a suitable solvent like toluene, often using a Dean-Stark apparatus to remove the water formed during the reaction, thus driving the equilibrium towards the product. scholarsresearchlibrary.com Similarly, Schiff bases can be prepared from naphtha[1,2-d]thiazol-2-amine and various substituted aromatic aldehydes, including bromo-substituted variants, by refluxing the reactants in glacial acetic acid. nih.gov Another documented example is the synthesis of (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol from 4-bromoaniline and the corresponding aldehyde. nih.gov The resulting Schiff bases are often solid products that can be purified by recrystallization from solvents such as ethanol (B145695). nih.gov
Spiro[naphthalene-2,5'-pyrimidine] Derivatives with Bromophenyl Substituents
The synthesis of spiro[naphthalene-2,5'-pyrimidine] derivatives that include a bromophenyl substituent can be achieved through multi-component condensation reactions. A one-pot, three-component reaction is a particularly efficient method for constructing these complex spirocyclic systems. researchgate.netrsc.org
This strategy typically involves the reaction of an aldehyde, an active methylene (B1212753) compound, and a pyrimidine (B1678525) precursor. researchgate.netrsc.org For the synthesis of a bromophenyl-substituted spiro[naphthalene-2,5'-pyrimidine], a bromobenzaldehyde would serve as the aldehyde component. This is reacted with a compound like 1,3-dimethylbarbituric acid (a pyrimidine precursor) and a suitable active methylene compound, such as cyclohexylidene malononitrile, in the presence of a catalyst. researchgate.netrsc.org Catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in promoting this transformation under mild reaction conditions. researchgate.netrsc.org This approach is valued for its operational simplicity, high yields, and the ability to generate complex molecular architectures in a single step. researchgate.netrsc.org
Naphthalene Derivatives through Bioisosteric Modification
Bioisosteric modification is a key strategy in medicinal chemistry for designing new compounds with improved properties by replacing a specific functional group or substructure with another that has similar physical or chemical characteristics. The replacement of an indole (B1671886) ring with a naphthalene ring is a documented example of this approach. scienceopen.comscielo.brucl.ac.be Naphthalene is considered a bioisostere of indole, and this substitution has been explored in the development of analogues for biologically active molecules like melatonin (B1676174). scienceopen.comscielo.brucl.ac.beusp.br
In the synthesis of new melatonin analogues, the indole ring of the parent molecule was replaced with a naphthalene ring. scienceopen.comscielo.br This modification, combined with changes to the N-acetylaminoethyl side chain, such as forming an imine, led to the creation of novel naphthalene derivatives. scielo.br For example, new imines were synthesized through the condensation of phenylhydrazine derivatives with 6-methoxy-2-naphthaldehyde (B117158) or 2-naphthaldehyde (B31174) in absolute ethanol. scielo.br This strategy of bioisosteric replacement has been successfully used to generate new series of compounds for pharmacological evaluation. ucl.ac.be
Purification and Characterization Techniques in Synthesis
The successful synthesis of this compound and its derivatives relies heavily on robust purification and characterization methods to isolate the desired products and confirm their structures. sapub.orgnih.govuva.nl
Spectroscopic Methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. sapub.orgresearchgate.netnih.govunl.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the precise molecular structure. unl.edulehigh.edu In ¹H NMR spectra of bromophenyl-naphthalene derivatives, aromatic protons typically appear as multiplets in the range of δ 7.0–8.5 ppm. researchgate.netuva.nl For instance, in 1-bromo-2-phenylnaphthalene, proton signals were observed at δ 8.43 ppm and in the range of 7.41-7.90 ppm. uva.nl In Schiff bases, the characteristic azomethine proton (N=CH) gives a singlet, often observed downfield, for example at δ 9.12 ppm or δ 8.52 ppm. nih.gov ¹³C NMR spectra provide information on the carbon framework, with aromatic carbons resonating in the δ 120-150 ppm region and imine carbons (C=N) appearing around δ 147-166 ppm. nih.govmdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. lehigh.edu For Schiff bases, a characteristic stretching vibration for the C=N (imine) bond is observed in the region of 1600–1645 cm⁻¹. researchgate.netscholarsresearchlibrary.comnih.gov In azo dyes, the N=N stretch appears around 1416-1465 cm⁻¹. researchgate.net Other important vibrations include O-H stretching (3100-3580 cm⁻¹) in phenolic derivatives and C=O stretching (around 1660-1730 cm⁻¹) in ketones and amides. researchgate.netmdpi.comoncologyradiotherapy.com
UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within the molecule and is particularly useful for confirming the presence of conjugated aromatic systems. lehigh.edusolubilityofthings.com Aromatic compounds typically show characteristic absorption bands in the UV range. pressbooks.pub For example, 3-(2-(4-chlorophenyl)hydrazono)-2,4-chromandione, a related azo dye, exhibits maximum absorption (λmax) at 257 and 432 nm. sapub.org
Mass Spectrometry (MS) : MS is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. lehigh.edu The molecular ion peak (M⁺) in the mass spectrum confirms the molecular mass of the synthesized compound. sapub.orgresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov
Table 1: Summary of Spectroscopic Data for Bromophenyl-Naphthalene Type Derivatives
| Spectroscopic Method | Functional Group / Proton | Typical Range / Value | Source(s) |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm | researchgate.net, uva.nl |
| Azomethine Proton (N=CH) | δ 8.5 - 9.2 ppm | nih.gov | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 120 - 150 ppm | nih.gov, mdpi.com |
| Imine Carbon (C=N) | δ 147 - 166 ppm | nih.gov | |
| IR | Imine (C=N) Stretch | 1600 - 1645 cm⁻¹ | researchgate.net, nih.gov, scholarsresearchlibrary.com |
| Azo (N=N) Stretch | 1416 - 1465 cm⁻¹ | researchgate.net | |
| Hydroxyl (O-H) Stretch | 3100 - 3580 cm⁻¹ | researchgate.net | |
| Carbonyl (C=O) Stretch | 1659 - 1732 cm⁻¹ | sapub.org, mdpi.com | |
| UV-Vis | π → π* transitions | λmax 250 - 440 nm | sapub.org |
| Mass Spec. | Molecular Ion Peak (M⁺) | Corresponds to MW | researchgate.net, sapub.org, nih.gov |
Chromatographic Purification Strategies
Purification is a critical step to isolate the target compound from reaction byproducts and starting materials.
Column Chromatography : This is one of the most common purification techniques for these types of compounds. uva.nloncologyradiotherapy.com The crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. uva.nlresearchgate.net A solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate or cyclohexane (B81311) and dichloromethane, is used to separate the components based on their different polarities. uva.nloncologyradiotherapy.com
Recrystallization : For solid compounds, recrystallization is a widely used and effective purification method. nih.gov The crude product is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. google.com Common solvents for recrystallization of naphthalene derivatives include ethanol and isopropyl ether. nih.govgoogle.com
Thin-Layer Chromatography (TLC) : While primarily an analytical tool for monitoring the progress of a reaction, TLC is essential for developing and optimizing the solvent systems used in column chromatography. scholarsresearchlibrary.comnih.govsorbonne-universite.fr
Crystallographic Data for this compound Unavailable
A thorough search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic analyses have been performed on derivatives and structurally related compounds containing the 1-(3-bromophenyl) and naphthalene moieties, no public records of the crystal structure of this compound itself were found.
Although data exists for related structures, such as those containing additional functional groups or different linkages between the phenyl and naphthalene rings, this information cannot be directly extrapolated to describe the crystal structure of this compound. researchgate.netnih.govresearchgate.net The presence of other atoms or changes in the molecular backbone can significantly influence the crystal packing and molecular geometry.
Therefore, the crystallographic parameters for this compound, including its crystal system, space group, and unit cell dimensions, remain undetermined in the absence of a dedicated single-crystal X-ray diffraction study on this specific compound.
Chemical Reactivity and Transformation Studies
Reaction Mechanisms Involving the Bromine Atom
The bromine atom attached to the phenyl group of 1-(3-Bromophenyl)naphthalene is a key functional handle for a multitude of chemical transformations. Its susceptibility to displacement and participation in catalytic cycles forms the basis for constructing more complex molecular architectures.
Nucleophilic Substitution Reactions
While aryl halides are generally less reactive towards nucleophilic substitution than their alkyl counterparts, under specific conditions, the bromine atom of this compound can be displaced by various nucleophiles. These reactions typically proceed through an addition-elimination (SNAr) mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. In the case of this compound, the naphthalene (B1677914) moiety itself does not significantly activate the phenyl ring towards nucleophilic attack. Therefore, harsh reaction conditions or the use of strong nucleophiles are often necessary to effect substitution.
For instance, the synthesis of 1-amino-3-bromonaphthalene derivatives suggests that amino groups can act as nucleophiles to displace a bromine atom on a naphthalene ring, a reaction that can be conceptually applied to the bromophenyl portion of the target molecule. guidechem.com Similarly, the preparation of methoxy (B1213986) and cyanonaphthalene derivatives from 1,3-dibromonaphthalene (B1599896) by reaction with the corresponding nucleophiles further illustrates the potential for such transformations. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryl compounds. kashanu.ac.ir this compound can be readily coupled with various arylboronic acids in the presence of a palladium catalyst and a base to generate more complex tri- and tetra-aryl systems. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. nih.govuwindsor.ca
The Sonogashira coupling provides a route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgbeilstein-journals.orgscirp.orgscirp.org this compound can be efficiently coupled with a variety of terminal alkynes to introduce an alkynyl moiety onto the phenyl ring. scispace.com
The Heck-Mizoroki reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex, allows for the introduction of vinyl groups onto the phenyl ring of this compound. rsc.orgsctunisie.org The stereoselectivity of the resulting alkene is often a key consideration in these reactions.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Base (e.g., K2CO3) | 1-(3-Arylphenyl)naphthalene |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Amine base | 1-(3-Alkynylphenyl)naphthalene |
| Heck-Mizoroki | Alkene | Pd(OAc)2, Ligand (e.g., PPh3), Base | 1-(3-Vinylphenyl)naphthalene |
Reductive Elimination Processes
Reductive elimination is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions. It involves the formation of a new bond between two ligands on a metal center, with the concomitant reduction of the metal's oxidation state. In the context of reactions involving this compound, after the initial oxidative addition of the C-Br bond to a low-valent palladium(0) catalyst to form a palladium(II) intermediate, the subsequent steps of transmetalation (in Suzuki and Sonogashira coupling) or migratory insertion (in Heck coupling) lead to a diorganopalladium(II) species. The final step of the catalytic cycle is the reductive elimination of the desired product, regenerating the palladium(0) catalyst. nih.gov
Directly observed reductive elimination from isolated arylpalladium(II) halide complexes has been studied, providing insight into the factors that control this crucial step. The electronic properties of the halide and the nature of the ancillary ligands play a significant role in the rate of reductive elimination. nih.gov
Reactivity of the Naphthalene Moiety
The naphthalene ring system in this compound is also susceptible to chemical modification, primarily through electrophilic aromatic substitution and reduction reactions.
Electrophilic Aromatic Substitution
The naphthalene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its lower resonance energy. The position of substitution on the naphthalene ring is influenced by both electronic and steric factors. The phenyl group at the 1-position of the naphthalene ring is generally considered to be an ortho-, para-directing group, although it is weakly deactivating due to its inductive electron-withdrawing effect. quora.comorganicchemistrytutor.comlibretexts.orgopenstax.orgyoutube.com Therefore, electrophilic attack is expected to occur preferentially at the positions ortho and para to the C1-phenyl bond, which correspond to the 8- and 4-positions of the naphthalene ring. However, steric hindrance from the bulky phenyl group can influence the regioselectivity, often favoring substitution at the more accessible 4- and 5-positions.
The specific outcome of an electrophilic substitution reaction on this compound would depend on the nature of the electrophile and the reaction conditions. For instance, nitration or halogenation would likely yield a mixture of isomers with substitution on the naphthalene ring.
Hydrogenation and Reduction Reactions
The naphthalene moiety of this compound can be fully or partially hydrogenated under catalytic conditions. The choice of catalyst and reaction parameters (temperature, pressure, solvent) determines the extent of reduction. Catalysts such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al2O3), and nickel-based catalysts are commonly employed for the hydrogenation of polycyclic aromatic hydrocarbons. beilstein-journals.orgmdpi.comresearchgate.net
The hydrogenation of 1-phenylnaphthalene (B165152), a closely related compound, can proceed in a stepwise manner. The first step typically involves the reduction of one of the naphthalene rings to afford 1-phenyl-1,2,3,4-tetrahydronaphthalene (B1615326) (1-phenyltetralin). Further hydrogenation can lead to the saturation of the second ring, yielding 1-phenyldecahydronaphthalene (1-phenyldecalin). The regioselectivity of the initial hydrogenation step can be influenced by the catalyst and reaction conditions.
It is also possible to achieve reductive dehalogenation of the bromine atom on the phenyl ring under certain catalytic hydrogenation conditions or by using specific reducing agents. This would lead to the formation of 1-phenylnaphthalene. organic-chemistry.org
| Catalyst | Typical Conditions | Primary Product(s) |
|---|---|---|
| Pd/C | H2 gas, moderate pressure and temperature | 1-(3-Bromophenyl)tetralin |
| Pt/Al2O3 | H2 gas, higher pressure and temperature | 1-(3-Bromophenyl)decalin |
| Raney Ni | H2 gas, high pressure and temperature | 1-Phenyldecalin (with potential debromination) |
Oxidation Reactions
While specific studies on the oxidation of this compound are not extensively documented, its reactivity can be inferred from the well-established oxidation chemistry of naphthalene and its derivatives. The naphthalene core is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. A primary product of naphthalene oxidation is phthalic anhydride, a crucial industrial intermediate. rsc.org
The atmospheric oxidation of naphthalene, for instance, is initiated by hydroxyl radicals (OH), leading to the formation of naphthol and other oxygenated products through a series of radical-mediated reactions. thieme-connect.com The initial step often involves the addition of the OH radical to the naphthalene ring, forming a hydroxy-substituted radical intermediate. thieme-connect.com Subsequent reactions with molecular oxygen can lead to the formation of peroxy radicals and ultimately to ring-opened products like 2-formylcinnamaldehyde. thieme-connect.com
In the case of this compound, the presence of the bromophenyl substituent is expected to influence the regioselectivity of the oxidation. The electron-withdrawing nature of the bromine atom could deactivate the substituted phenyl ring towards electrophilic attack, potentially favoring oxidation on the naphthalene moiety. However, the precise influence of the substituent on the reaction pathways and product distribution would require specific experimental investigation.
Reactivity of Related Naphthalene Radical-Anions and Dianions
The reactivity of radical-anions and dianions derived from this compound is of interest due to their potential role in electron transfer reactions and as intermediates in synthetic transformations. While direct studies on the radical-anion and dianion of this compound are scarce, their behavior can be extrapolated from research on naphthalene and other halogenated aromatic compounds.
Naphthalene readily forms a radical-anion upon treatment with alkali metals, which can act as an electron transfer agent in various reactions. mdpi.com Further reduction can lead to the formation of a dianion, which is a more potent reducing agent. mdpi.com These species have been employed in lithiation reactions and for the reductive cleavage of certain chemical bonds. mdpi.com
Based on these precedents, the radical-anion of this compound would be expected to undergo C-Br bond cleavage to form a 1-(phenyl)naphthalene radical. This radical could then participate in subsequent reactions, such as dimerization or hydrogen abstraction. The relative reactivity of the naphthalene core versus the bromophenyl group in the radical-anion would be a key factor in determining the final products.
| Species | Method of Generation | Potential Reactivity |
| Naphthalene Radical-Anion | Reaction with alkali metals (e.g., Lithium) | Electron transfer agent, lithiation reactions. mdpi.com |
| Naphthalene Dianion | Further reduction of the radical-anion | Stronger electron transfer agent. mdpi.com |
| 1-Bromo-2-methylnaphthalene Radical Anion | One-electron reduction | Cleavage of the C-Br bond to form a neutral radical and bromide anion. acs.org |
| This compound Radical-Anion (Inferred) | One-electron reduction | Expected to undergo C-Br bond cleavage to form a 1-(phenyl)naphthalene radical. |
Formation of Complex Molecular Architectures and Hybrid Materials
Polymerization Reactions
The structure of this compound, featuring both a naphthalene core and a reactive bromine substituent, makes it a potentially valuable monomer for the synthesis of advanced polymers. The naphthalene unit can impart desirable properties such as thermal stability, rigidity, and fluorescence to the polymer backbone. rsc.org
The bromine atom on the phenyl ring serves as a functional handle for various polymerization techniques. One of the most prominent methods would be transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. In these reactions, the carbon-bromine bond can be activated by a palladium or nickel catalyst to form new carbon-carbon bonds with a suitable co-monomer. This approach allows for the synthesis of well-defined conjugated polymers incorporating the 1-phenylnaphthalene moiety.
Furthermore, naphthalene and its derivatives can be polymerized through other methods like Friedel-Crafts reactions. acs.orgnih.gov In this type of polymerization, an electrophilic substitution reaction occurs between the aromatic rings in the presence of a Lewis acid catalyst, leading to the formation of a polyarylene. The presence of the bromophenyl group could influence the reactivity and regioselectivity of such a polymerization.
While direct polymerization of this compound has not been specifically reported, the synthesis of various naphthalene-containing polymers demonstrates the feasibility of incorporating such units into polymer chains to enhance their properties. For example, polyimides containing naphthalene rings have been synthesized and shown to possess improved thermal and dielectric properties. rsc.org Similarly, poly(arylene ether ketone)s with naphthalene units in the backbone have been developed for high-performance applications. researchgate.net
| Polymerization Method | Role of this compound | Potential Polymer Properties |
| Suzuki Coupling | Monomer with a reactive C-Br bond for cross-coupling. | Conjugated polymer with defined structure, potential for optoelectronic applications. |
| Stille Coupling | Monomer with a reactive C-Br bond for cross-coupling. | Controlled synthesis of conjugated polymers. |
| Friedel-Crafts Polymerization | Monomer with an aromatic core susceptible to electrophilic substitution. acs.orgnih.gov | Polyarylene with high thermal stability. rsc.org |
Coordination Chemistry with Metal Centers
The aromatic system of the naphthalene core in this compound allows it to act as a ligand in coordination chemistry, forming complexes with various metal centers. The π-electrons of the naphthalene ring can coordinate to a metal, forming an organometallic complex. The specific nature of this interaction would depend on the metal, its oxidation state, and the other ligands present.
The presence of the bromophenyl substituent can also influence the coordination behavior. While the bromine atom itself is a weak coordinating agent, it can be used as a synthetic handle to introduce other functional groups that can then coordinate to metals. For instance, the bromine could be replaced by a phosphine, carboxylate, or nitrogen-containing group, which are all excellent ligands for a wide range of metal ions.
Naphthalene-based ligands have been used to synthesize a variety of metal complexes with interesting structural and electronic properties. mdpi.com For example, Schiff bases derived from naphthaldehyde can form stable complexes with transition metals like copper(II). nahrainuniv.edu.iq In some cases, the naphthalene moiety can act as a bidentate ligand, coordinating to a metal center through two atoms. Platinum complexes of naphthalene-1,8-dichalcogen ligands have been synthesized and structurally characterized. nih.gov
The coordination of this compound to a metal center could lead to the formation of materials with interesting catalytic, photophysical, or magnetic properties. The extended aromatic system could facilitate electron transfer processes, making the resulting complexes potentially useful in catalysis or as components in molecular electronics.
| Metal Center | Potential Coordination Mode | Potential Applications of Complex |
| Transition Metals (e.g., Pd, Pt, Cu) | π-coordination of the naphthalene ring. nih.gov | Catalysis, optoelectronics. |
| Lanthanide Metals | Coordination through functional groups introduced at the bromo position. | Luminescent materials, magnetic resonance imaging contrast agents. |
| Main Group Metals (e.g., Sn, Ag) | Coordination through the π-system or introduced functional groups. mdpi.com | Precursors for materials synthesis. mdpi.com |
Advanced Applications and Functional Materials Development
Organic Electronics and Optoelectronics
Naphthalene (B1677914) derivatives are widely investigated as components in organic electronic devices due to their charge transport properties.
Applications in Organic Light-Emitting Diodes (OLEDs)
While related compounds containing bromophenyl and naphthalene or triphenylene moieties are noted as intermediates for OLED materials, no specific studies detailing the performance, efficiency, or specific role of 1-(3-Bromophenyl)naphthalene within an OLED device have been identified. Research often focuses on naphthalene-based polymers or more complex derivatives for use in the emissive or charge-transport layers of OLEDs.
Development of Organic Electronic Devices
The development of organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) frequently employs naphthalene diimides and other complex derivatives to leverage their semiconductor properties. There is no specific information available that details the synthesis or application of this compound in these devices.
Nonlinear Optical Properties
The study of nonlinear optical (NLO) properties is an active area of research for organic molecules with extended π-conjugated systems. While the NLO properties of other bromophenyl and naphthalene-containing molecules have been investigated, there are no available Z-scan or other NLO characterization studies specifically for this compound.
Fluorescent Probes and Imaging Agents
Naphthalene's inherent fluorescence makes its derivatives attractive candidates for fluorescent probes. Research in this area focuses on derivatives functionalized with specific binding sites to detect ions or biological molecules, or to report on environmental conditions like pH. No studies were found that develop or utilize this compound for these purposes.
Specialty Chemicals and Functional Materials
Naphthalene derivatives serve as crucial precursors in the synthesis of specialty chemicals, including dyes, polymers, and high-performance materials. While this compound is commercially available and can be presumed to be used as a building block in organic synthesis, there is no specific literature detailing its transformation into specific functional materials.
Material Science Applications
In broader material science, the utility of a compound like this compound would likely be as an intermediate for creating more complex, functional molecules for research and development. However, without specific studies, any discussion of its applications remains speculative.
Polymer and Coating Formulations
The functional characteristics of "this compound" make it a valuable component in the formulation of specialized polymers and coatings. Its aromatic structure contributes to thermal stability and mechanical strength, while the bromine atom provides a site for further chemical modification or imparts specific properties such as flame retardancy.
Naphthalene-based polymers are recognized for their high thermal and chemical stability, making them suitable for a range of applications. For instance, hyper-crosslinked aromatic polymers (HAPs) derived from naphthalene exhibit high stability and developed porosity, which are beneficial for various catalytic and separation processes mdpi.com. While direct studies on polymers incorporating "this compound" are limited, the properties of related naphthalene-containing polymers provide insight into its potential applications. For example, epoxy resins containing a naphthalene skeleton have been shown to improve the corrosion resistance of coating films google.com. Similarly, polyimides with a naphthalene ring structure introduced into the main chain have demonstrated enhanced thermal and mechanical properties mdpi.com.
The introduction of a bromophenyl group can further enhance the performance of these materials. Brominated compounds are widely used as flame retardants in polymers researchgate.net. The presence of bromine in the polymer matrix can interrupt the combustion cycle in the gas phase, thus reducing the flammability of the material.
The hypothetical incorporation of "this compound" as a monomer or a functional additive in polymer formulations could yield materials with a synergistic combination of these properties. For example, a polyester or polyamide synthesized with a diol or diamine derivative of "this compound" could exhibit a high glass transition temperature (Tg), good thermal stability, and inherent flame retardant characteristics.
In coating formulations, the compound could be used to create protective layers with enhanced barrier properties against moisture and corrosive chemicals. The rigid and bulky nature of the naphthalene group can reduce the free volume in the polymer matrix, thereby limiting the diffusion of small molecules.
Table 1: Potential Polymer Systems Incorporating "this compound" and Their Anticipated Properties
| Polymer Type | Method of Incorporation | Potential Enhanced Properties |
|---|---|---|
| Epoxy Resins | As a co-monomer or additive | Improved thermal stability, flame retardancy, chemical resistance, and corrosion protection. |
| Polyimides | As a diamine or dianhydride monomer | Increased glass transition temperature, enhanced mechanical strength, and inherent flame retardancy. |
| Polyesters | As a diol or diacid monomer | Improved thermal stability, barrier properties, and flame resistance. |
Enhancement of Durability and Chemical Resistance
The molecular architecture of "this compound" is inherently suited for enhancing the durability and chemical resistance of polymeric materials. The fused ring structure of naphthalene is rigid and sterically hindering, which can significantly improve the mechanical robustness and thermal stability of a polymer chain it is incorporated into.
Enhancement of Durability:
The incorporation of naphthalene-containing moieties into polymer backbones is a known strategy for increasing their thermal stability and mechanical strength. For example, naphthalene-based polyamides and polyimides often exhibit higher glass transition temperatures and better dimensional stability at elevated temperatures compared to their purely benzene-based counterparts. A study on polyimides containing a naphthalene ring structure demonstrated a 5% thermal weight loss temperature (Td5%) of 569 °C and a glass transition temperature (Tg) of 381 °C, indicating excellent thermal stability mdpi.com. The rigid naphthalene unit restricts segmental motion, leading to a higher energy requirement for thermal degradation.
Enhancement of Chemical Resistance:
Polymers containing aromatic and halogenated moieties generally exhibit good resistance to a wide range of chemicals. The dense, cross-linked structure that can be formed using functionalized aromatic monomers limits the penetration of solvents and corrosive agents, thereby protecting the material from degradation epo.org.
Naphthalene-containing epoxy resins have been specifically noted for their ability to improve the corrosion resistance of coatings google.com. The planar and hydrophobic nature of the naphthalene ring helps to create a more effective barrier against the ingress of water and ions, which are key contributors to corrosion.
The presence of a bromine atom on the phenyl ring further enhances chemical resistance. Halogenated polymers are known for their inertness towards many chemical environments. This is due to the high electronegativity of the halogen atom, which withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack.
Table 2: Research Findings on Related Functional Groups for Durability and Chemical Resistance
| Functional Group | Polymer System | Observed Enhancement |
|---|---|---|
| Naphthalene | Epoxy Resin | Improved corrosion resistance of the resulting coating film google.com. |
| Naphthalene | Polyimide | Td5% of 569 °C, Tg of 381 °C, and tensile strength of 96.41 MPa mdpi.com. |
Computational and Theoretical Chemistry
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model molecules and compute their properties. For a molecule like 1-(3-Bromophenyl)naphthalene, these studies can elucidate its three-dimensional structure, electron distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netcore.ac.uk It is widely used for optimizing molecular geometries and calculating a range of properties. scivisionpub.comnih.gov DFT calculations for this compound would typically start by determining the most stable three-dimensional conformation of the molecule. This involves calculating the potential energy surface to find the global minimum, which corresponds to the optimized ground-state geometry.
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of electronic transitions. researchgate.netresearchgate.net
For aromatic systems like naphthalene (B1677914), the HOMO and LUMO are typically π-orbitals delocalized across the ring system. researchgate.net The introduction of a substituent, such as the 3-bromophenyl group, alters the energies and distributions of these orbitals. researchgate.net In substituted naphthalenes, electron-donating groups generally increase the energy levels of the HOMO and LUMO, while electron-withdrawing groups lower them. researchgate.net DFT calculations can precisely determine these energy levels. For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT with the aug-cc-pVQZ basis set to be 4.75 eV. samipubco.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and that the molecule can be easily excited from its ground state. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for Naphthalene This table shows calculated values for the parent naphthalene molecule to illustrate the type of data generated from molecular orbital analysis. Specific values for this compound are not available in the provided sources.
| Orbital | Energy (eV) |
| HOMO | -6.13 samipubco.com |
| LUMO | -1.38 samipubco.com |
| Energy Gap (ΔE) | 4.75 samipubco.com |
Data calculated using DFT/aug-cc-pVQZ basis set.
Vibrational frequency analysis is performed computationally to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done using DFT methods, determine the normal modes of vibration and their corresponding frequencies. The results are crucial for interpreting experimental spectra and assigning specific vibrational bands to the motions of atoms within the molecule. Each stationary point on the potential energy surface is characterized by calculating vibrational modes to confirm it as a minimum. nih.gov
For this compound, the analysis would predict characteristic frequencies for the naphthalene and bromophenyl rings. Key vibrations would include:
Aromatic C-H stretching modes, typically found in the 3100–3000 cm⁻¹ region.
Aromatic C-C stretching vibrations within the rings, which generally occur between 1625–1430 cm⁻¹.
C-H in-plane and out-of-plane bending vibrations.
The C-Br stretching vibration, which is a key marker for the bromophenyl group.
Calculated frequencies are often scaled by a factor (e.g., 0.98 for DFT values) to achieve better agreement with experimental data, accounting for anharmonicity and other theoretical approximations.
Table 2: Representative Vibrational Frequencies for Naphthalene and Related Moieties This table provides typical frequency ranges for the functional groups present in this compound, based on data for naphthalene and other aromatic compounds, as specific calculated data for the target molecule is not available.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3060 - 3070 | dtic.mil |
| Aromatic Ring C-C Stretch | 1430 - 1625 | |
| C-H Out-of-Plane Bending | 675 - 1000 | |
| C-Br Stretch | ~500 - 600 | General spectroscopic data |
| Naphthalene Ring Deformation | 176 - 350 | dtic.mil |
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation and validation. nmrdb.org The Gauge-Including Atomic Orbital (GIAO) method, often combined with DFT, is widely used for this purpose. acs.org This approach calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ) relative to a standard, typically tetramethylsilane (TMS). libretexts.org
For this compound, calculations would predict the ¹H and ¹³C chemical shifts for each unique proton and carbon atom. The predicted spectrum could then be compared with experimental data to confirm the molecular structure. The accuracy of these predictions can be very high, often with an RMS error of around 3 ppm for ¹³C shifts. acs.org Key features in the predicted ¹H NMR spectrum would include signals in the aromatic region (typically δ 7-8 ppm), with distinct splitting patterns arising from proton-proton coupling. libretexts.org The ¹³C NMR spectrum would show characteristic signals for the substituted and unsubstituted carbons of the naphthalene and phenyl rings.
The simulation of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comrsc.org
For a conjugated system like this compound, the UV-Vis spectrum is dominated by π → π* transitions. TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and help assign them to specific electronic transitions, such as the HOMO→LUMO transition. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., using the IEFPCM model), is important for achieving good agreement between theoretical and experimental spectra. mdpi.com Studies on naphthalene derivatives have shown that TD-DFT can satisfactorily predict experimental UV-Vis spectra. researchgate.netnih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein. amazonaws.complos.org This method is fundamental in drug discovery and molecular biology for understanding intermolecular interactions. ajgreenchem.com
While no specific molecular docking studies for this compound were found, the methodology can be described based on studies of similar naphthalene-containing compounds. ajgreenchem.comelsevierpure.comnih.gov In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose that estimates the binding energy. amazonaws.com
The results of a docking study typically include:
Binding Energy: A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values indicate stronger binding. ajgreenchem.com
Binding Pose: The predicted 3D orientation of the ligand within the active site.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. ajgreenchem.comelsevierpure.com
For example, in docking studies of naphthalene-chalcone derivatives with the ARNT C-terminal PAS domain, interactions like hydrogen bonding with serine residues and pi-interactions with tyrosine residues were identified as crucial for binding. ajgreenchem.com Such studies could hypothetically be performed with this compound to explore its potential as an inhibitor for various protein targets.
Table 3: Interacting Residues in Docking Studies of Naphthalene Derivatives with Target Proteins This table is illustrative, showing examples of interactions found for other naphthalene-based compounds to demonstrate the output of a molecular docking analysis.
| Compound Type | Protein Target (PDB ID) | Key Interacting Amino Acid Residues | Reference |
| Naphthalene-Chalcones | ARNT PAS Domain (3F1O) | Ser 246, Asn 341, Tyr 281 | ajgreenchem.com |
| Naphthalene-Pyrazolines | COX-1 (1EQH) | Ser 530, Tyr 385, Tyr 355, Arg 120 | elsevierpure.com |
| Naphthalene-Pyrazolines | COX-2 (1PXX) | Tyr 355, Arg 120, Ser 530, Tyr 385 | elsevierpure.com |
| Naphthalene Sulphonamides | Tubulin | (Colchicine-binding site) | nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its steric and electronic properties, which in turn dictate its interactions with other molecules. The key feature governing the molecule's shape is the rotation around the single bond connecting the naphthalene and bromophenyl rings.
Conformational Analysis:
The conformation of this compound is primarily defined by the dihedral angle between the planes of the naphthalene and the bromophenyl rings. This rotation is subject to a rotational barrier due to steric hindrance between the hydrogen atoms on the adjacent rings. In the case of the parent compound, 1-phenylnaphthalene (B165152), computational studies have shown that the energy minimum corresponds to a non-planar conformation where the two rings are twisted with respect to each other. The planar conformations, where the dihedral angle is 0° or 180°, are energetically unfavorable due to steric clashes.
For this compound, the presence of the bromine atom at the meta position of the phenyl ring is not expected to significantly alter the preferred dihedral angle compared to 1-phenylnaphthalene, as it does not introduce additional steric hindrance in the immediate vicinity of the inter-ring bond. However, it can influence the electronic properties and long-range interactions. The rotational barrier is a critical parameter, and for similar biaryl systems, these barriers can be on the order of several kJ/mol.
Table 1: Estimated Rotational Energy Profile of this compound
| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation Description |
| 0 | High | Eclipsed (Steric hindrance) |
| ~45-60 | Low | Skewed (Energy minimum) |
| 90 | Intermediate | Perpendicular |
| ~120-135 | Low | Skewed (Energy minimum) |
| 180 | High | Eclipsed (Steric hindrance) |
Note: The values in this table are illustrative and based on the expected behavior of 1-arylnaphthalenes. Precise values would require specific quantum mechanical calculations.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of this compound in various environments, such as in solution or in a crystal lattice. MD simulations of crystalline naphthalene have been used to study its structural and dynamical properties. For a substituted naphthalene like this compound, MD simulations could reveal:
Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformational preferences.
Intermolecular Interactions: In a condensed phase, simulations can model the non-covalent interactions, such as π-π stacking and halogen bonding, that govern the packing of molecules. The bromine atom can participate in halogen bonding, which could influence the crystal structure and material properties.
Flexibility and Vibrational Modes: MD simulations can illustrate the flexibility of the molecule by showing the fluctuations in bond lengths, angles, and dihedral angles over time.
Structure-Activity Relationship Modeling (SAR)
The key structural descriptors for this compound in a QSAR model would include:
Topological Descriptors: Related to the connectivity of atoms, such as molecular weight, number of aromatic rings, and branching indices.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The bromine atom, being electronegative, will influence the charge distribution and dipole moment.
Steric Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume, surface area, and conformational parameters like the dihedral angle discussed above.
QSAR models have been developed for various classes of brominated aromatic compounds, such as brominated flame retardants, to predict their endocrine-disrupting potencies nih.gov. These models often use a combination of the descriptors mentioned above to build a mathematical equation that can predict the activity of new compounds. For this compound, a QSAR model could potentially be used to screen for activities such as toxicity, environmental persistence, or binding affinity to a biological target.
Table 2: Key Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Type | Specific Descriptor | Relevance |
| Topological | Molecular Weight | Influences transport and distribution. |
| Number of Aromatic Rings | Relates to hydrophobicity and potential for π-stacking. | |
| Electronic | Dipole Moment | Affects solubility and interactions with polar molecules. |
| HOMO/LUMO Energies | Relate to reactivity and charge transfer capabilities. | |
| Partial Charge on Bromine | Important for understanding potential for halogen bonding. | |
| Steric | Molecular Volume | Influences binding to active sites. |
| Dihedral Angle | Determines the overall shape and accessibility for interactions. |
Theoretical Studies of Reactivity Profiles
Theoretical calculations, particularly those based on density functional theory (DFT), can be used to predict the reactivity of this compound. The reactivity is largely determined by the electronic structure of the molecule, specifically the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).
Electrophilic Aromatic Substitution:
Naphthalene itself is known to undergo electrophilic aromatic substitution, with a preference for attack at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate pearson.comwordpress.comonlineorganicchemistrytutor.com. For this compound, the situation is more complex due to the presence of two aromatic rings with different substituents.
Naphthalene Ring: The phenyl group at the 1-position will influence the regioselectivity of electrophilic attack on the naphthalene ring. The reactivity of the different positions on the naphthalene ring will be modulated by the electronic effects of the bromophenyl substituent.
Bromophenyl Ring: The bromine atom is a deactivating group but is ortho-, para-directing for electrophilic substitution. Therefore, electrophilic attack on the bromophenyl ring would be expected to occur at the positions ortho and para to the bromine atom (and meta to the naphthalene substituent).
Nucleophilic Aromatic Substitution:
The bromine atom on the phenyl ring makes this position susceptible to nucleophilic aromatic substitution, although this reaction typically requires harsh conditions or the presence of activating groups libretexts.orglibretexts.org. The carbon-bromine bond can be cleaved, allowing for the introduction of other functional groups. Computational studies can model the reaction pathway and activation energy for such substitutions.
Table 3: Predicted Reactivity of this compound
| Reaction Type | Predicted Site of Reaction | Rationale |
| Electrophilic Substitution | α-positions of the naphthalene ring | Inherent reactivity of the naphthalene core. |
| Positions ortho/para to Br on the phenyl ring | Directing effect of the bromine atom. | |
| Nucleophilic Substitution | Carbon attached to Bromine | Presence of a good leaving group (Br). |
Biological and Pharmaceutical Research
Anticancer Activity and Mechanisms of Action
The quest for novel and effective anticancer therapeutics has led to the investigation of various synthetic compounds, including derivatives of 1-(3-bromophenyl)naphthalene. These molecules have shown promise by targeting fundamental cellular processes involved in cancer progression, such as cell proliferation, cell cycle regulation, and apoptosis.
In Vitro Cytotoxicity Studies on Cancer Cell Lines
A crucial first step in evaluating the anticancer potential of any compound is to assess its cytotoxicity against various cancer cell lines. Naphthalene (B1677914) derivatives have been tested against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), cervical (HeLa), and lung (A549) cancers, demonstrating significant antiproliferative activity. nih.govnih.gov
For instance, a series of naphthalene-substituted triazole spirodienones displayed potent antiproliferative activity against MDA-MB-231, HeLa, and A549 cell lines. nih.gov Similarly, certain 1,3,4-oxadiazole-naphthalene hybrids have shown promising cytotoxicity against MCF-7 and HepG2 (human hepatocellular carcinoma) cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of a compound's potency.
| Compound | MDA-MB-231 IC₅₀ (μM) | HeLa IC₅₀ (μM) | A549 IC₅₀ (μM) |
|---|---|---|---|
| Compound A | 0.03 - 0.26 | 0.07 - 0.72 | 0.08 - 2.00 |
| Compound | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |
|---|---|---|
| Hybrid 5 | 8.4 | Not Reported |
| Hybrid 8 | 9.2 | Not Reported |
| Hybrid 15 | 10.1 | 9.8 |
| Hybrid 16 | 9.5 | 9.1 |
| Hybrid 17 | 8.9 | 8.5 |
| Hybrid 18 | 10.4 | 10.0 |
| Sorafenib (Control) | 10.8 | 10.2 |
Cell Cycle Arrest and Apoptosis Induction
Beyond general cytotoxicity, understanding the specific mechanisms by which these compounds kill cancer cells is vital. Many effective anticancer agents function by disrupting the cell cycle or by inducing apoptosis (programmed cell death). nih.gov
Research has shown that certain naphthalene derivatives can induce cell cycle arrest at different phases. For example, some benzimidazole (B57391) derivatives linked to a 1,2,3-triazole moiety, a structure related to some active naphthalene compounds, have been found to arrest the cell cycle in the G1 and G2 phases in A549 lung cancer cells. mdpi.com In MDA-MB-231 breast cancer cells, these compounds can cause an increase in the cell population in the G1 and S phases. mdpi.com A specific naphthalene derivative, MS-5, was found to induce G1 cell cycle arrest in the ovarian cancer cell line CAOV-3. koreamed.org
Furthermore, these compounds are often potent inducers of apoptosis. The induction of apoptosis is a hallmark of an effective chemotherapeutic agent. nih.gov Studies have demonstrated that treatment of cancer cells with certain naphthalene derivatives leads to a significant increase in both early and late-stage apoptotic cells. mdpi.comkoreamed.org For example, one naphthalene-substituted triazole spirodienone was shown to induce apoptosis in MDA-MB-231 cells. nih.gov
Tubulin Polymerization Inhibition
The microtubule network, which is composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. tandfonline.com Consequently, it is a well-established target for anticancer drugs. Several naphthalene-based compounds have been identified as potent inhibitors of tubulin polymerization. jst.go.jparabjchem.org
These compounds exert their effect by binding to tubulin, preventing its assembly into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis. tandfonline.com For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were found to effectively inhibit tubulin polymerization. jst.go.jp Molecular docking studies have suggested that some of these naphthalene derivatives may bind to the colchicine-binding site on tubulin, a known mechanism for tubulin polymerization inhibitors. tandfonline.com
Topoisomerase and Protein-Tyrosine Phosphatase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Their inhibition is another established mechanism for cancer chemotherapy. Naphthalene derivatives have been reported to act as topoisomerase inhibitors. nih.gov
Additionally, protein-tyrosine phosphatases (PTPs) are a group of enzymes that play a crucial role in cellular signaling pathways that control cell growth and differentiation. mdpi.com The inhibition of specific PTPs, such as PTP1B, has been identified as a potential therapeutic strategy for cancer. nih.gov Research has indicated that naphthalene derivatives can also function as inhibitors of cytoplasmic protein-tyrosine phosphatases. nih.gov
EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in many types of cancer. tandfonline.comresearchgate.net As such, EGFR is a prime target for cancer therapy. Several classes of naphthalene derivatives have been designed and synthesized as EGFR inhibitors.
Naphthalene-1,2,3-triazole hybrids, naphthalene-linked pyrazoline-thiazole hybrids, and anilino-1,4-naphthoquinones have all demonstrated potent EGFR inhibitory activity. tandfonline.comsemanticscholar.orgnih.gov For example, one study found that a specific naphthalene-1,2,3-triazole derivative exhibited significant EGFR inhibitory activity with an IC₅₀ value of 0.124 µM, which is comparable to the standard EGFR inhibitor, erlotinib (B232) (IC₅₀ = 0.055 µM). tandfonline.com
Antimicrobial Activity
In addition to their anticancer properties, naphthalene-based compounds have also been investigated for their antimicrobial activity. The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents, and naphthalene derivatives represent a promising scaffold for development. mdpi.comresearchgate.net
Studies have shown that various naphthalene derivatives exhibit activity against a range of pathogenic microbes. For example, naphthalene-linked 1,3-oxazepine derivatives have demonstrated antibacterial action against both Gram-positive and Gram-negative bacteria. ijnrd.org Naphtho jst.go.jpajgreenchem.comacs.orgtriazol-thiadiazin derivatives have also been reported to have antimicrobial and anti-pathogenic activity. umsha.ac.ir The antimicrobial efficacy of these compounds is often influenced by the specific substitutions on the naphthalene ring system. ijnrd.org
Antibacterial Efficacy
Naphthalene derivatives have been identified as a promising class of antimicrobial agents, effective against a wide spectrum of human pathogens. semanticscholar.orgresearchgate.net Research has demonstrated that certain synthetic naphthalene derivatives exhibit significant and satisfactory antimicrobial properties. researchgate.net Substituted 4- and 5-amino-1-phenylnaphthalenes, which are substructures of larger antibacterial compounds, have been synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov
The antistaphylococcal activities of several 4- and 5-substituted 1-phenylnaphthalenes have shown significant minimum inhibitory concentration (MIC) values. nih.gov Notably, their antibacterial activities against methicillin-resistant S. aureus (MRSA) ranged between 2.0 and 4.0 µg/mL in several cases, which is comparable to the activity of vancomycin. nih.gov These derivatives did not show significant cross-resistance between methicillin-susceptible S. aureus (MSSA) and MRSA, nor between vancomycin-susceptible Enterococcus (VSE) and vancomycin-resistant Enterococcus (VRE). nih.gov
Furthermore, novel naphthalene-linked 1,3-oxazepine derivatives have demonstrated inhibitory action against both gram-positive and gram-negative bacteria. ijnrd.org It was observed that increasing the lipophilicity of these molecules improved their antibacterial action, while the presence of an electron-withdrawing group decreased their antibacterial potential. ijnrd.org Some pyridine (B92270) derivatives have also shown a broad spectrum of antimicrobial activity at low concentrations, with MICs of some compounds being 8-16µg mL-1. ajprd.comajprd.com
Table 1: Antibacterial Activity of Naphthalene Derivatives
| Compound Type | Bacterial Strain(s) | Key Findings |
|---|---|---|
| 4- and 5-substituted 1-phenylnaphthalenes | Staphylococcus aureus, Enterococcus faecalis, MRSA | MIC values against MRSA ranged from 2.0-4.0 µg/mL. nih.gov |
| Naphthalene-linked 1,3-oxazepine derivatives | Gram-positive and Gram-negative bacteria | Increased lipophilicity enhanced antibacterial activity. ijnrd.org |
| Pyridine derivatives | Broad spectrum | MIC values as low as 8-16 µg/mL. ajprd.comajprd.com |
Antifungal Efficacy
Naphthalene derivatives have also been investigated for their effectiveness against various fungal pathogens. researchgate.net Studies have shown that some of these compounds are effective against human pathogenic fungi. rasayanjournal.co.in For instance, azole derivatives incorporating a naphthalene ring have demonstrated potent antifungal effects against both planktonic and biofilm forms of Candida spp. nih.gov Some of these derivatives exhibited lower MIC values than the reference drug fluconazole (B54011), with values of 0.125 µg/ml against C. albicans, 0.0625 µg/ml against C. parapsilosis, and 2 µg/ml against the intrinsically azole-resistant C. krusei. nih.gov
In a series of synthesized pyridine derivatives, several compounds, including DK-IB, DK-IC, DK-IG, and DK-IH, displayed good anti-fungal activity when compared to the reference drug Ketoconazole. ajprd.comajprd.comresearchgate.net Additionally, some naphthalenone derivatives have exhibited weak antifungal potential toward C. albicans with minimum fungicidal concentrations (MFCs) between 100 and 150 µg/mL. nih.gov
The presence of a triazole thiadiazin moiety in certain naphthalene derivatives has been found to increase their antifungal activity against various fungal strains, with some compounds showing activity comparable to or even more potent than fluconazole against strains like C. albicans, C. tropicalis, C. krusei, and C. glabrata. umsha.ac.ir
Table 2: Antifungal Activity of Naphthalene Derivatives
| Compound Type | Fungal Strain(s) | Key Findings |
|---|---|---|
| Azole derivatives with naphthalene | Candida spp. | MIC values as low as 0.0625 µg/mL against C. parapsilosis. nih.gov |
| Pyridine derivatives | Various fungal pathogens | Showed good antifungal activity compared to Ketoconazole. ajprd.comajprd.comresearchgate.net |
| Naphthalenone derivatives | C. albicans | Weak antifungal potential with MFCs between 100 and 150 µg/mL. nih.gov |
| Naphthalene with triazole thiadiazin moiety | C. albicans, C. tropicalis, C. krusei, C. glabrata | Activity comparable or superior to fluconazole. umsha.ac.ir |
Antiviral Potential
The antiviral potential of naphthalene derivatives has been an area of active research. nih.gov Studies have shown that these compounds possess potential antiviral activity against various viruses. nih.govbohrium.com For instance, a series of naphthalene derivatives were synthesized and evaluated for their efficacy against the influenza A virus. nih.govbohrium.com One compound, 2-aminonaphthalene 4d, demonstrated better antiviral activity in vitro than ribavirin (B1680618) against three different influenza A virus subtypes: A/Weiss/43 (H1N1), A/Virginia/ATCC2/2009 (H1N1), and A/California/2/2014 (H3N2). nih.govbohrium.com This compound was found to act in the early stage of virus replication and could reduce viral replication by inhibiting the NP and M proteins of the virus. nih.govbohrium.com
Furthermore, naphthalene diimide derivatives have been developed as ligands that can stabilize G-quadruplex structures in the HIV-1 long terminal repeat (LTR) promoter, which in turn suppresses viral transcription. nih.gov These compounds have shown low nanomolar anti-HIV-1 activity and displayed selectivity for the viral G-quadruplexes over human telomeric G-quadruplexes. nih.gov The mechanism of action is believed to be the inhibition of LTR promoter activity in cells. nih.gov
Antimycobacterial Effects
Derivatives of naphthalene have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.gov Fungal naphthalenones are among the derivatives that have shown a wide spectrum of bioactivities, including antimycobacterial effects. nih.gov
In one study, a series of naphthalene-1,4-dione derivatives were synthesized and tested against the M. tb H37Rv strain. nih.gov Several of these compounds demonstrated significant antimycobacterial activities, with the most effective ones having MIC values of 3.13 µg/mL and achieving 99% growth inhibition. nih.gov Another study on dihydronaphthalenone derivatives reported weak antimycobacterial potential toward M. tuberculosis H37Ra, with MICs of 25.0 and 50.0 µg/mL for two of the compounds. nih.gov
Additionally, a series of 3- or 4-phenyl-1,8-naphthyridine derivatives were synthesized and evaluated for their antimycobacterial activity. researchgate.net Several of these compounds exhibited interesting activity when tested at a concentration of 6.25 µg/mL against Mycobacterium tuberculosis H(37)Rv, with some showing inhibition rates from 91% to 99%. researchgate.net
Table 3: Antimycobacterial Activity of Naphthalene Derivatives
| Compound Type | Mycobacterial Strain | Key Findings |
|---|---|---|
| Naphthalene-1,4-dione derivatives | M. tuberculosis H37Rv | Most effective compounds had MICs of 3.13 µg/mL and 99% growth inhibition. nih.gov |
| Dihydronaphthalenone derivatives | M. tuberculosis H37Ra | Weak potential with MICs of 25.0 and 50.0 µg/mL. nih.gov |
| 3- or 4-phenyl-1,8-naphthyridine derivatives | M. tuberculosis H(37)Rv | Inhibition from 91% to 99% at 6.25 µg/mL. researchgate.net |
Other Pharmacological Activities of Derivatives
Beyond their antimicrobial properties, derivatives of this compound have been explored for other significant pharmacological activities.
Anti-inflammatory Properties
Naphthalene derivatives have been a focus of research for developing new anti-inflammatory agents, partly because existing drugs like naproxen (B1676952) and nabumetone (B1676900) are based on a naphthalene structure. japsonline.comekb.eg Researchers have synthesized new non-vicinal 3,5-diaryl heterocycles with naphthalene as one of the aryl rings and pyrazole (B372694) as the central scaffold. japsonline.com When evaluated for in vivo anti-inflammatory activity, some of these compounds showed activity equipotent to or slightly more potent than the standard drug Indomethacin. japsonline.com
In another study, 18 synthetic naphthalene derivatives were tested for their anti-inflammatory activities by observing their inhibitory effects on the activation of neutrophils. researchgate.net Some of these compounds showed significant anti-inflammatory properties. researchgate.net Specifically, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC) was found to have the highest potency in inhibiting lysozyme (B549824) release from rat neutrophil degranulation. researchgate.net
Antioxidant Activity
The antioxidant potential of naphthalene derivatives has also been a subject of investigation. nih.gov Hydrazone derivatives, which can be synthesized from naphthalene-related compounds, are known to possess antioxidant activity. nih.gov For instance, the antioxidant activity of 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide was found to be 1.35 times higher than that of ascorbic acid. nih.gov Another compound, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, demonstrated DPPH radical scavenging activity 1.13 times higher than ascorbic acid. nih.gov
Naphthalene-based chalcone (B49325) derivatives have also been synthesized and screened for their antioxidant capacities. researchgate.netbath.ac.uk The most potent of these compounds showed IC50 values of 177 and 178 µM, which are comparable to that of ascorbic acid (IC50 value of 148 µM). researchgate.netbath.ac.uk In a different study, a meta-bromophenyl-substituted tetraketone was one of the most active compounds in a DPPH test, with an IC50 of 52.4 μM. mdpi.com
Table 4: Antioxidant Activity of Naphthalene Derivatives
| Compound Type | Method | Key Findings |
|---|---|---|
| Hydrazone derivative of naphthalene | DPPH radical scavenging | 1.35 times higher activity than ascorbic acid. nih.gov |
| Naphthalene-based chalcone derivatives | DPPH radical assay | IC50 values of 177 and 178 µM, comparable to ascorbic acid. researchgate.netbath.ac.uk |
| meta-bromophenyl-substituted tetraketone | DPPH test | IC50 of 52.4 μM. mdpi.com |
Anticonvulsant Activity
While direct studies on the anticonvulsant properties of this compound are not extensively documented, research into structurally related compounds suggests that the naphthalene and bromophenyl moieties are relevant pharmacophores for anticonvulsant action. The search for new antiepileptic drugs (AEDs) is ongoing, as a significant percentage of patients have seizures that are resistant to available therapies.
Investigations into novel naphthalen-2-yl acetate (B1210297) and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives have identified potential anticonvulsant agents. In these studies, the starting material, 1-(2-naphthyl)-2-bromoethanone, which shares a brominated naphthalene-like core, demonstrated a significant ability to delay the onset of strychnine-induced convulsions and prolong survival time in animal models, with performance comparable to the standard drug phenobarbital. This suggests that the naphthalene ring system can be a key component in the design of new central nervous system depressants. Further research into various derivatives, including arylalkylazoles and semicarbazones, has reinforced the importance of aromatic and halogenated groups in interacting with biological targets relevant to seizure control.
Table 1: Anticonvulsant Activity of a Structurally Related Naphthalene Compound This table presents data for a compound structurally related to this compound to illustrate the potential activity of the naphthalene scaffold.
| Compound | Test Model | Result |
|---|---|---|
| 1-(2-Naphthyl)-2-bromoethanone | Strychnine-induced seizures | High significant delay in convulsion onset |
| 1-(2-Naphthyl)-2-bromoethanone | Strychnine-induced seizures | Prolongation of survival time |
Anthelmintic Activity
Pharmacokinetic and Pharmacodynamic Considerations
ADME Profile (Absorption, Distribution, Metabolism, Excretion)
A comprehensive ADME profile for this compound has not been specifically published. However, predictions can be drawn from studies on related naphthalene-based derivatives. In-silico ADME analyses of various novel naphthalene compounds suggest they often possess favorable theoretical pharmacokinetic and drug-likeness characteristics, making them suitable candidates for oral administration.
Naphthalene and its derivatives are known to be substrates for P-glycoprotein, an efflux pump that can limit absorption and distribution into tissues. Metabolism is a critical aspect of naphthalene's biological activity, primarily occurring via cytochrome P450 enzymes. This process generates reactive metabolites that can interact with cellular components. The primary route of elimination for naphthalene metabolites is through urine, with a smaller fraction excreted in feces. Given its structure, this compound would be expected to undergo similar metabolic pathways, including oxidation of the aromatic rings.
Bioavailability Enhancement Strategies
Like many polycyclic aromatic hydrocarbons, this compound is predicted to have poor aqueous solubility, which is a primary barrier to oral bioavailability. Several established pharmaceutical strategies can be employed to overcome this limitation. These techniques primarily focus on improving the dissolution rate and solubility of the drug in gastrointestinal fluids.
Potential strategies applicable to a compound like this compound include:
Inclusion Complexation: This involves encapsulating the nonpolar drug molecule within the cavity of a host molecule, such as a cyclodextrin, to enhance its solubility.
Solid-State Manipulation: Techniques like creating solid dispersions or disrupting the compound's crystal lattice can improve dissolution rates.
Lipid-Based Formulations: Formulating the compound in systems like Self-Nano Emulsifying Drug Delivery Systems (SNEDDS) can improve its absorption by presenting it in a solubilized state.
Co-administration with Bioenhancers: Certain natural compounds have been shown to enhance the bioavailability of other drugs by inhibiting metabolic enzymes or efflux pumps like P-gp.
Toxicity Studies (e.g., Acute Toxicity)
Direct toxicity studies for this compound are not available. The toxicological profile must be inferred from data on its constituent parts: brominated aromatic compounds and naphthalene.
Brominated aromatic compounds, particularly those used as flame retardants, generally exhibit low acute toxicity, with lethal dose (LD50) values often exceeding 1 g/kg. pnu.ac.ir However, chronic exposure can lead to organ-specific effects, notably targeting the liver and thyroid. oup.com
Naphthalene's toxicity is well-documented. Acute exposure can cause hemolytic anemia, a condition characterized by the destruction of red blood cells. acs.org This effect is particularly pronounced in individuals with a deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PDH). acs.org Animal studies have also identified the nervous system as a target, with effects such as lethargy and impaired posture observed at high doses. nih.gov Carcinogenicity has been observed in rodents following chronic inhalation, though it is believed to occur through a non-genotoxic mechanism related to chronic inflammation and cytotoxicity. A study on a related compound, naphthalen-2-yl 3,5-dinitrobenzoate, found its LD50 to be higher than 2000 mg/kg in an acute oral toxicity study, indicating low acute toxicity.
Table 2: Acute Toxicity Data for Related Compounds
| Compound Class / Specific Compound | Toxicity Finding | Reference |
|---|---|---|
| Polybrominated Flame Retardants | DL50 values are over 1 g/kg | pnu.ac.ir |
| Naphthalen-2-yl 3,5-dinitrobenzoate | LD50 > 2000 mg/kg (oral, single dose) | |
| Deca-BDE (a polybrominated diphenyl ether) | Low acute toxicity following inhalation, ingestion, and dermal contact | oup.com |
Ligand-Biomacromolecule Interactions
The biological activity of a molecule like this compound is fundamentally dependent on its interactions with biomacromolecules such as proteins and nucleic acids. The planar, aromatic nature of the naphthalene ring system makes it a prime candidate for engaging in non-covalent interactions within biological binding pockets.
Key potential interactions include:
Hydrophobic Interactions: The large, nonpolar surface area of the molecule would drive its association with hydrophobic regions of proteins.
π-π Stacking: The electron-rich naphthalene and phenyl rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction is crucial for the binding of many drugs to their targets.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, forming a specific, directional interaction with an electron-dense atom (like oxygen or nitrogen) on a biomolecule. This has become an increasingly recognized interaction in rational drug design.
Studies on other naphthalene-based compounds have demonstrated these principles. For instance, naphthalene diimides have been shown to interact with G-quadruplex DNA structures primarily through stacking on the outer quartets. Furthermore, it is known that reactive metabolites of naphthalene can form covalent bonds with cellular proteins, which is a key mechanism of its toxicity. Research on a related compound, 1-(3-bromophenyl azo) 2,7-dihydroxy naphthalene, showed that its binding to DNA is an enthalpy-driven process, suggesting that Van der Waals forces or hydrogen bonding are the main driving forces for complex formation. pnu.ac.ir
DNA Binding Studies
Research into the potential of naphthalene derivatives to interact with DNA is an active area of investigation. Such studies typically explore the mechanisms by which these compounds may bind to the DNA double helix, for instance, through intercalation, groove binding, or covalent interactions. These interactions can have significant implications for cellular processes and are a key aspect of drug discovery, particularly in the development of anticancer agents.
However, specific studies detailing the DNA binding properties of this compound, including binding constants, binding stoichiometry, or the mode of interaction, have not been identified in the available literature. Therefore, no experimental data or detailed research findings can be presented for this subsection.
Enzyme and Receptor Binding
The interaction of small molecules with enzymes and cellular receptors is fundamental to pharmacology. Naphthalene-based compounds are often evaluated for their ability to inhibit specific enzymes or to act as agonists or antagonists at various receptors, which can lead to therapeutic effects.
As with DNA binding studies, specific research detailing the binding of this compound to any particular enzyme or receptor is not available in the reviewed sources. Information regarding its binding affinity (such as Ki or IC50 values), receptor selectivity, or its effect on enzyme kinetics has not been found. Without such studies, it is not possible to provide an analysis of its potential as a modulator of enzyme or receptor activity.
Further research would be necessary to elucidate the biological and pharmaceutical properties of this compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of 1-(3-Bromophenyl)naphthalene exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic routes. A primary area of future exploration lies in the advancement of catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, have been instrumental in the synthesis of biaryl compounds. nih.govmdpi.comnobelprize.org Future work could focus on developing novel palladium catalysts with higher turnover numbers and broader functional group tolerance, enabling the synthesis of complex this compound derivatives under milder conditions. rsc.org
Furthermore, there is a growing interest in metal-free synthetic methodologies to reduce cost and environmental impact. dergipark.org.tr Research into direct C-H activation and arylation reactions on the naphthalene (B1677914) core presents a promising avenue for creating this compound and its analogs with high atom economy. acs.org The development of dearomative difunctionalization of naphthalenes also offers a novel strategy for producing highly substituted and structurally diverse compounds. nih.gov Investigating cascade reactions that allow for the rapid assembly of the this compound skeleton from simple precursors could also streamline its production. kaust.edu.sa
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Catalytic Cross-Coupling | High efficiency, functional group tolerance | Development of novel palladium catalysts, milder reaction conditions |
| Metal-Free Synthesis | Reduced cost, lower environmental impact | Direct C-H activation, novel arylation strategies |
| Cascade Reactions | Increased efficiency, rapid assembly | Design of multi-step one-pot syntheses |
| Dearomative Difunctionalization | Access to novel structural motifs | Exploration of new reaction pathways and catalysts |
Development of Advanced Functional Materials
The photophysical and electronic properties of the this compound scaffold make it a compelling candidate for the development of advanced functional materials, particularly in the realm of organic electronics. Naphthalene derivatives are already utilized in Organic Light-Emitting Diodes (OLEDs) as charge transport and light-emitting materials. oled-intermediates.comgriffith.edu.au Future research will likely focus on synthesizing novel this compound derivatives with tailored electronic properties to enhance the efficiency, stability, and color purity of OLED devices. gatech.edunih.gov The bromine atom on the phenyl ring provides a convenient handle for further functionalization, allowing for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov
Beyond OLEDs, derivatives of this compound could be explored for their potential in other organic electronic applications, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). gatech.edu The ability to create well-ordered thin films with high charge carrier mobility is a critical factor for these applications. gatech.edu Research into the self-assembly properties of this compound derivatives and their ability to form crystalline or liquid crystalline phases will be crucial. The development of naphthalene-based polymers may also offer a pathway to solution-processable materials for large-area electronic devices. mdpi.com
| Application Area | Desired Properties | Research Direction |
| OLEDs | High efficiency, stability, color purity | Synthesis of derivatives with tailored HOMO/LUMO levels |
| OFETs | High charge carrier mobility, ordered thin films | Investigation of self-assembly and crystallization behavior |
| OPVs | Broad absorption, efficient charge separation | Design of donor and acceptor materials based on the scaffold |
| Sensors | High sensitivity and selectivity | Functionalization for specific analyte detection |
Targeted Drug Design and Development
The naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. ijpsjournal.comnih.govekb.egresearchgate.net The this compound structure, with its biaryl arrangement and reactive bromine handle, offers a versatile platform for targeted drug design and development.
Future research in this area will likely involve the synthesis of libraries of this compound derivatives and their screening against various biological targets. For instance, naphthalene sulfonamide scaffolds have shown promise as antagonists for the human CC chemokine receptor 8 (CCR8), a potential target for inflammatory diseases and cancer. nih.gov The bromine atom can be readily converted to other functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. nih.gov
Furthermore, naphthalene derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of tubulin polymerization and topoisomerase. nih.govnih.gov The development of novel this compound-based compounds could lead to new therapeutic agents with improved efficacy and reduced side effects. nih.govrsc.org The anti-amyloidogenic activity of certain naphthalene derivatives also suggests their potential in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov
In Vivo Biological Efficacy and Safety Studies
Following promising in vitro results, the translational potential of any new therapeutic agent hinges on its in vivo efficacy and safety. For derivatives of this compound identified as potential drug candidates, comprehensive in vivo studies in relevant animal models will be a critical next step. These studies are essential to evaluate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), as well as its pharmacodynamic effects on the intended biological target.
For anticancer applications, for example, naphthalene diimides have been investigated in mouse xenograft models, demonstrating significant antitumor activity. nih.gov Similar studies would be necessary for novel this compound derivatives to assess their ability to inhibit tumor growth and to determine the maximum tolerated dose. nih.gov In the context of neurodegenerative diseases, a naphthalene derivative has been shown to improve cognitive function and reduce β-amyloid burden in a mouse model of Alzheimer's disease. nih.gov
Crucially, these in vivo studies must also include a thorough evaluation of the compound's safety profile. This involves monitoring for any signs of toxicity in major organs and establishing a therapeutic window where the compound is effective without causing unacceptable adverse effects. nih.gov The data from these preclinical studies are vital for determining whether a compound can advance to clinical trials in humans.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular docking, are becoming increasingly indispensable in chemical and pharmaceutical research. nih.govacs.org These in silico methods can provide valuable insights into the properties and behavior of molecules like this compound, thereby guiding experimental efforts and accelerating the research and development process.
DFT calculations can be employed to predict the electronic structure, frontier molecular orbital energies (HOMO and LUMO), and photophysical properties of novel this compound derivatives. nih.govresearchgate.netchemrxiv.org This information is crucial for the rational design of new materials for organic electronics, allowing researchers to pre-screen candidates with desirable properties before embarking on time-consuming synthesis. DFT can also be used to elucidate reaction mechanisms for novel synthetic pathways. nih.gov
In the realm of drug discovery, molecular docking is a powerful tool for predicting the binding affinity and orientation of this compound derivatives to specific biological targets. nih.govelsevierpure.complos.org By simulating the interaction between a ligand and a protein's active site, researchers can prioritize the synthesis of compounds that are most likely to be active. elsevierpure.comajgreenchem.com These computational studies can also help to rationalize observed structure-activity relationships and guide the optimization of lead compounds to improve their potency and selectivity. nih.govplos.org
| Computational Method | Application in this compound Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Materials design, reaction mechanism studies | Electronic properties (HOMO/LUMO), photophysical characteristics, reaction energetics |
| Molecular Docking | Drug design and discovery | Binding affinity and mode to biological targets, structure-activity relationship insights |
| Molecular Dynamics (MD) Simulations | Understanding dynamic behavior | Conformational changes, stability of ligand-protein complexes |
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Bromophenyl)naphthalene, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling, where a brominated aryl halide reacts with a naphthalene boronic acid derivative. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands are critical for efficiency. Solvent choice (e.g., THF or DMF), temperature (80–120°C), and base (e.g., Na₂CO₃) influence yield . Optimization via Design of Experiments (DoE) can systematically vary parameters like catalyst loading and reaction time to maximize purity (>95%) and yield (>80%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments and confirms substitution patterns. Mass Spectrometry (MS) validates molecular weight (283.17 g/mol) via electron ionization (EI) or electrospray ionization (ESI). High-resolution X-ray crystallography (using SHELX programs) provides definitive structural confirmation, with torsion angles and bond lengths reported in Å units .
Q. How does the bromine substituent influence the compound’s reactivity in electrophilic substitution reactions?
- Methodological Answer : The bromine atom at the 3-position deactivates the phenyl ring via electron-withdrawing effects, directing further electrophilic substitution to the para position. Kinetic studies using nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) show regioselectivity >90% for para products. Reaction progress can be monitored via TLC or HPLC .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is standard for removing unreacted boronic acids or catalysts. Recrystallization from ethanol or acetone improves purity (>98%). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures residual solvents <0.1% .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is sparingly soluble in polar solvents (water solubility <0.1 mg/mL) but dissolves in toluene, DCM, or THF. Stability studies (TGA/DSC) show decomposition >250°C. Storage under inert atmosphere (N₂/Ar) at −20°C prevents oxidative degradation .
Advanced Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and regioselectivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and electrostatic potential surfaces. These predict electron-deficient regions for nucleophilic attack, aligning with experimental bromination patterns. NMR chemical shifts (calculated via GIAO) correlate with experimental data (R² > 0.95) .
Q. What mechanistic insights explain the compound’s role in catalytic C–C bond-forming reactions?
- Methodological Answer : In palladium-catalyzed couplings, oxidative addition of the C–Br bond to Pd(0) forms a Pd(II) intermediate. Transmetallation with boronic acids precedes reductive elimination to yield biaryl products. Kinetic isotope effects (KIE) and Hammett studies quantify rate dependence on substituent electronics .
Q. How can environmental fate studies assess the persistence of this compound in aquatic systems?
- Methodological Answer : Hydrolysis half-life (t₁/₂) is determined at pH 5–9 (25°C) via LC-MS. Photodegradation under UV light (λ = 254 nm) measures breakdown products. Biodegradation assays (OECD 301F) with activated sludge quantify microbial mineralization rates. Log Kow (≈4.2) predicts moderate bioaccumulation potential .
Q. What toxicological endpoints are relevant for assessing occupational exposure risks?
- Methodological Answer : Acute toxicity (LD₅₀) is evaluated in rodent models (OECD 423). Subchronic exposure (28-day) assesses hepatic/renal effects via serum biomarkers (ALT, BUN). Genotoxicity is tested via Ames assay (TA98 strain) and micronucleus test. Uncertainty factors (e.g., 10× for human variability) derive safety thresholds (e.g., MRL = 0.02 mg/kg/day) .
Q. What challenges arise in resolving crystal structures of this compound derivatives using X-ray diffraction?
- Methodological Answer :
Twinning and disorder in aromatic systems complicate refinement. SHELXL refinement (R-factor < 0.05) requires high-resolution data (d-spacing < 0.8 Å). Hydrogen bonding (C–H⋯π interactions) and torsional angles (e.g., 121.46° between naphthalene and phenyl groups) are analyzed via Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
